1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone
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Overview
Description
1-(4-Chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone ring substituted with a 4-chlorophenyl group and two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone typically involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like bromine or chlorine
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrrole
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole
Comparison: 1-(4-Chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Compared to 1-(4-chlorophenyl)-1H-pyrrole, it has a different heterocyclic core, leading to variations in reactivity and biological activity. Similarly, 5-(4-chlorophenyl)-1,3,4-thiadiazole has a different ring system, resulting in unique applications and properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,6-dimethylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(14)4-6-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDYLXEBHMGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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